molecular formula C9H5F4NO B8152380 2-fluoro-5-(2,2,2-trifluoroethoxy)benzonitrile

2-fluoro-5-(2,2,2-trifluoroethoxy)benzonitrile

Cat. No.: B8152380
M. Wt: 219.14 g/mol
InChI Key: ATZANFJXJROOEA-UHFFFAOYSA-N
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Description

2-fluoro-5-(2,2,2-trifluoroethoxy)benzonitrile is an organic compound characterized by the presence of fluorine atoms and a benzonitrile group. This compound is of interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-(2,2,2-trifluoroethoxy)benzonitrile typically involves the reaction of 2-fluoro-5-nitrobenzonitrile with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-(2,2,2-trifluoroethoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

Scientific Research Applications

2-fluoro-5-(2,2,2-trifluoroethoxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-fluoro-5-(2,2,2-trifluoroethoxy)benzonitrile involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-5-(2,2,2-trifluoroethoxy)benzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

2-fluoro-5-(2,2,2-trifluoroethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4NO/c10-8-2-1-7(3-6(8)4-14)15-5-9(11,12)13/h1-3H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZANFJXJROOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-5-hydroxy-benzonitrile (Alfa Aesar, 137 mg, 1.0 mmol) was added 2-iodo-1,1,1,-trifluoroethane (117 L, 1.2 mmol) and potassium carbonate (165 mg, 1.2 mmol) in DMF (20 mL) and stirred at RT for 24 hours. The reaction was dissolved into EtOAc and washed with water three times and the combined organic layers were dried over anhydrous Na2SO4 and concentrated. The residue was purified by silica gel column chromatography using hexanes:ethyl acetate 5:1 to give the tile compound as white solid (105 mg, 48%).
Quantity
137 mg
Type
reactant
Reaction Step One
Quantity
117 L
Type
reactant
Reaction Step One
Quantity
165 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
48%

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